molecular formula C22H22O6 B3714015 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID

4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID

Cat. No.: B3714015
M. Wt: 382.4 g/mol
InChI Key: XEJWOLHPBMESOG-UHFFFAOYSA-N
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Description

4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring, an ethyl group, and a furan carboxylic acid moiety

Preparation Methods

The synthesis of 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethyl group: This step may involve alkylation reactions.

    Fusion with the cyclohexane ring: This can be done through a Diels-Alder reaction or other cycloaddition reactions.

    Attachment of the furan carboxylic acid moiety: This step may involve esterification or other coupling reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Scientific Research Applications

4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling cascades, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar compounds to 4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID include:

These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications.

Properties

IUPAC Name

4-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-3-13-8-17-15-6-4-5-7-16(15)22(25)28-19(17)10-18(13)26-11-14-9-20(21(23)24)27-12(14)2/h8-10H,3-7,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWOLHPBMESOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)O)C)OC(=O)C4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID
Reactant of Route 2
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID
Reactant of Route 6
4-[({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID

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